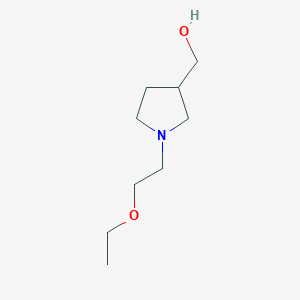

![molecular formula C11H13FN2O2 B1488811 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090880-81-0](/img/structure/B1488811.png)

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Overview

Description

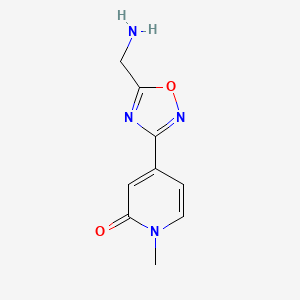

The compound “4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one” is a complex organic molecule. It contains an oxazepine ring, which is a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. The presence of a fluorine atom and an aminoethyl group attached to the ring further increases the complexity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazepine ring and the introduction of the fluorine atom and the aminoethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazepine ring, fluorine atom, and aminoethyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The oxazepine ring, fluorine atom, and aminoethyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of the oxazepine ring, fluorine atom, and aminoethyl group could all influence these properties .Scientific Research Applications

Process Development and Kinase Inhibition

The compound with a benzoxazepine core, such as 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, is highlighted in the development of scalable synthesis processes for kinase inhibitors, including mTOR inhibitors. This development emphasizes the significance of the benzoxazepine core in medicinal chemistry for the creation of compounds with potential pharmacological applications, particularly in the realm of kinase inhibition, which is crucial for targeting various diseases, including cancer (Naganathan et al., 2015).

Asymmetric Synthesis and Stereocenter Construction

Benzoxazepines serve as critical scaffolds in the asymmetric Mannich reaction, offering a method to construct chiral tetrasubstituted C‒F stereocenters with high enantioselectivity. This process, catalyzed by Cinchona alkaloid-derived thiourea, showcases the versatility of benzoxazepine derivatives in synthesizing biologically active compounds that could have important implications in drug discovery and medicinal chemistry (Li et al., 2019).

Antibacterial and Anticonvulsant Activities

Benzoxazepine derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant properties. These studies demonstrate the potential of benzoxazepine compounds in the development of new therapeutic agents for treating infections and seizures. The exploration of structure-activity relationships and the development of novel benzoxazepine derivatives could lead to the discovery of new drugs with enhanced efficacy and specificity for their targets (Deng et al., 2011); (Ağirbaş et al., 2011).

Solid Support Synthesis and Selective Inhibition

The flexibility of benzoxazepine derivatives extends to solid support synthesis, enabling the efficient assembly of diverse libraries with high purity. Such methodologies underscore the adaptability of benzoxazepine cores in combinatorial chemistry, facilitating the rapid synthesis of compounds for biological screening and potential drug development (Ouyang et al., 1999). Moreover, benzoxazepine derivatives have been identified as selective inhibitors of PI3Kα, a key signaling molecule involved in various cancers, suggesting their utility in designing targeted cancer therapies with improved specificity and reduced side effects (Yin et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of annexin a7 gtpase .

Mode of Action

It has been suggested that similar compounds can suppress the aggregation of heterochromatin protein (hp1γ), an indicator of senescence-associated heterochromatin foci (sahf) .

Biochemical Pathways

It has been suggested that similar compounds can regulate the formation of sahf through the ampk/mtor pathway .

Result of Action

Similar compounds have been found to have promising antioxidant activity against dpph .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-aminoethyl)-7-fluoro-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXXDCVPVQYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)

![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)

![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)

![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)

![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)